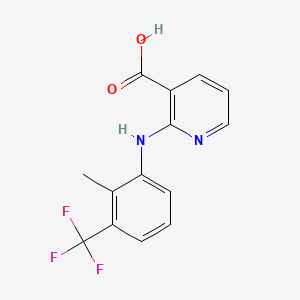
Flunixin
Übersicht
Beschreibung
Flunixin is a non-steroidal anti-inflammatory drug (NSAID) used in pigs, cattle, and horses . It exerts analgesic and antipyretic effects . This drug is often prepared for use in meglumine salt form .
Synthesis Analysis
The synthesis of flunixin meglumine involves adding 2-chloronicotinic acid and 2-methyl-3-trifluoromethyl aniline into a sodium hydroxide water solution . The mixture is stirred, toluene and a phase-transfer catalyst are added, and the reaction is controlled at a temperature of 40-45°C for 4-5 hours . The pH value of the solution is regulated to 10-11, stirred, allowed to stratify, and the pH value of the water layer is regulated to 5-6 . After stirring, filtering, washing the filter cake, and drying, flunixin is obtained . Flunixin then reacts with N-methylglucosylamine in isopropanol, heated under reflux for 0.5-1.5 hours, filtered, cooled to 50-60°C, and stirred to crystallize .Molecular Structure Analysis
Flunixin has a molecular formula of C14H11F3N2O2 . Its average mass is 296.245 Da and its monoisotopic mass is 296.077271 Da .Chemical Reactions Analysis
Flunixin is thermally stable, not photosensitive, and moderately sensitive to oxidative stress . Its degradation in soils is relatively slow, exhibiting half-lives of 39–203 days . This provides time for off-site transport and environmental contamination .Physical And Chemical Properties Analysis
Flunixin is a weak acid with a high degree of plasma protein binding (approximately 99%) . It is preserved in inflammatory tissues and is associated with anti-inflammatory properties which extend well beyond the period associated with detectable plasma drug concentration .Wissenschaftliche Forschungsanwendungen
Veterinary Medicine
Flunixin is a nonsteroidal anti-inflammatory drug widely used for treating cattle, horses, sheep, swine, and camels . It is administered as an injectable solution as well as orally, typically to cattle at a dose of 1.1 to 2.2 mg kg −1 body weight .
Pharmacokinetics in Aquaculture
Research has been conducted to investigate the comparative pharmacokinetics of flunixin administered intramuscularly (IM) in tilapia . The study involved assigning 270 fish to one of three treatment groups: flunixin meglumine IM (2.2 mg/kg); meloxicam IM (1 mg/kg); or meloxicam PO (1 mg/kg) .
Pain Management in Fish
Evidence of pain perception in fish is well established, but analgesic use in aquaculture is limited . The objective of the study was to investigate the comparative pharmacokinetics of flunixin administered intramuscularly (IM) and meloxicam administered IM or orally (PO) in tilapia .
Residue Analysis in Milk
A high-affinity monoclonal antibody (mAb) has been prepared and a near-infrared (NIR) fluorescence-based lateral flow immunoassay (LFA) developed for determination of 5-hydroxyflunixin residue in raw milk . The AuNP and IRDye® 800CW were used to label anti-5-hydroxyflunixin mAb to form the AuNP-mAb and NIR dye-mAb conjugates, respectively .
Food Safety
The application of flunixin in animals can lead to the residue in livestock products and thus potentially harm consumers’ health . A prior study injected lactating cows intravenously with flunixin at 2.2 mg/kg bw for 2 days: The total residual amount of flunixin in the milk was 33–90 μg/kg at 33 h after the injection .
Regulatory Compliance
The European Commission identified flunixin as a residual marker in bovine and porcine tissues, and 5-hydroxyflunixin as a residual marker in milk . The EMEA, the USDA/FSIS, and the Ministry of Agriculture of China have successively set the maximum residue limits (MRLs) for flunixin residual markers in animal-derived food .
Wirkmechanismus
Target of Action
Flunixin is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
Flunixin exerts its effects by inhibiting the COX enzymes, thereby limiting the synthesis of prostaglandins . This results in reduced inflammation, pain, and fever. It is particularly effective in treating musculoskeletal disorders and visceral pain associated with colic .
Biochemical Pathways
The primary biochemical pathway affected by flunixin is the prostaglandin synthesis pathway. By inhibiting the COX enzymes, flunixin prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostaglandins . This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever.
Pharmacokinetics
The pharmacokinetics of flunixin involve absorption, distribution, metabolism, and excretion (ADME). After administration, flunixin is rapidly absorbed and reaches peak concentrations in the plasma within 1-2 hours . Despite its short plasma half-life of 1.6-2.5 hours, the effects of flunixin can persist for up to 30 hours, likely due to accumulation at inflammatory sites . Flunixin is primarily eliminated by the kidneys .
Result of Action
The inhibition of prostaglandin synthesis by flunixin leads to a reduction in inflammation, pain, and fever. This makes it particularly effective in treating musculoskeletal disorders and visceral pain associated with colic in animals . Prolonged use of flunixin can lead to gastrointestinal, renal, and hepatic toxicity .
Action Environment
The action of flunixin can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of flunixin . Additionally, the drug’s action can be influenced by the animal’s health status and the presence of other drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOCSNJCXJYGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048565 | |
| Record name | Flunixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flunixin | |
CAS RN |
38677-85-9 | |
| Record name | Flunixin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flunixin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunixin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flunixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUNIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/356IB1O400 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details


Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


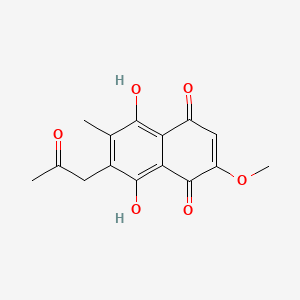


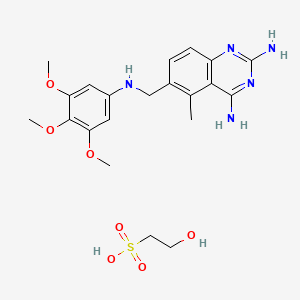
![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)





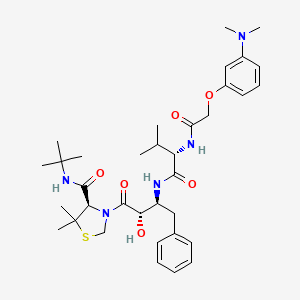
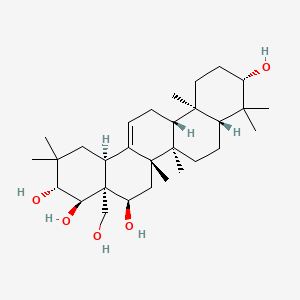

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate](/img/structure/B1672832.png)